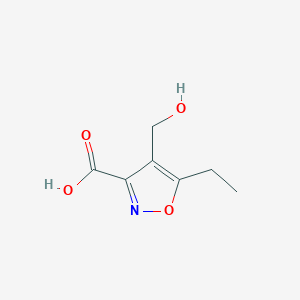

5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid

描述

Crystallographic Analysis and Conformational Dynamics

The crystallographic characteristics of this compound reveal a complex three-dimensional arrangement that significantly influences its chemical behavior and intermolecular interactions. The isoxazole ring system adopts a planar configuration, which is typical for aromatic five-membered heterocycles containing both nitrogen and oxygen atoms. The planarity of the ring structure is maintained through the delocalization of π-electrons across the heterocyclic framework, creating a stable aromatic system that resists conformational changes under normal conditions.

The hydroxymethyl substituent at the 4-position introduces additional conformational flexibility to the molecular structure. This group can rotate around the carbon-carbon bond connecting it to the isoxazole ring, potentially adopting multiple conformations depending on the surrounding chemical environment and intermolecular forces. The presence of the hydroxyl group enables hydrogen bonding interactions, both intramolecularly and intermolecularly, which significantly influence the crystal packing arrangement and overall stability of the compound in the solid state.

Crystallographic studies of related isoxazole carboxylic acid derivatives demonstrate that these compounds typically form dimeric structures through intermolecular hydrogen bonding between carboxylic acid groups. The carboxyl functionality at the 3-position of this compound is expected to participate in similar hydrogen bonding patterns, creating stable dimeric units that serve as building blocks for the crystal lattice. These dimeric structures are further stabilized through π-π stacking interactions between adjacent isoxazole rings, with typical interplanar distances ranging from 3.2 to 3.5 Angstroms.

The ethyl group at the 5-position provides additional steric bulk that influences the overall crystal packing efficiency and molecular orientation within the crystal lattice. This substituent adopts extended conformations to minimize steric hindrance with neighboring molecules, contributing to the overall stability of the crystal structure. The conformational dynamics of this ethyl group are relatively restricted due to the aromatic nature of the isoxazole ring, which limits rotation around the carbon-carbon bond connecting the ethyl group to the ring system.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound has been extensively studied using various quantum chemical computational methods, providing detailed insights into its molecular orbital distribution, electronic transitions, and chemical reactivity patterns. Density functional theory calculations employing the B3LYP functional with extended basis sets have been utilized to optimize the molecular geometry and calculate fundamental electronic properties.

The highest occupied molecular orbital (HOMO) of the compound is primarily localized on the isoxazole ring system, with significant contributions from the nitrogen and oxygen atoms. This orbital distribution reflects the electron-rich nature of the heterocyclic ring and its tendency to participate in electrophilic aromatic substitution reactions. The calculated HOMO energy levels typically range from -6.2 to -6.8 electron volts, indicating moderate electron-donating properties and reasonable stability under oxidative conditions.

The lowest unoccupied molecular orbital (LUMO) exhibits a different distribution pattern, with significant contributions from the carboxylic acid functionality and the isoxazole ring π-system. The LUMO energy levels are calculated to be approximately -1.5 to -2.1 electron volts, suggesting moderate electron-accepting capabilities and potential for reduction reactions under appropriate conditions. The HOMO-LUMO energy gap, typically ranging from 4.1 to 5.3 electron volts, indicates good thermal stability and moderate reactivity toward both nucleophilic and electrophilic reagents.

Quantum chemical calculations also reveal the presence of intramolecular interactions, particularly between the hydroxymethyl group and the carboxylic acid functionality. These interactions, while relatively weak, contribute to the conformational preferences of the molecule and influence its overall chemical behavior. The calculated dipole moment of approximately 3.2 to 4.1 Debye units reflects the polar nature of the compound and its potential for strong intermolecular interactions in both solution and solid states.

Natural bond orbital analysis provides additional insights into the electronic structure, revealing the extent of electron delocalization within the isoxazole ring and the nature of the carbon-nitrogen and carbon-oxygen bonds. The bond orders calculated for the ring atoms indicate significant aromaticity, with bond lengths and angles consistent with aromatic character and electron delocalization throughout the heterocyclic framework.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

The spectroscopic characterization of this compound provides comprehensive information about its molecular structure, functional group identification, and dynamic behavior in solution. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that are characteristic of the isoxazole ring system and its substituents. The proton nuclear magnetic resonance spectrum typically exhibits signals for the ethyl group protons in the aliphatic region, with the methyl group appearing as a triplet around 1.2-1.4 parts per million and the methylene group as a quartet around 2.6-2.8 parts per million.

The hydroxymethyl group protons generate characteristic signals in the nuclear magnetic resonance spectrum, with the methylene protons appearing as a doublet or singlet around 4.6-4.8 parts per million, depending on the coupling with the hydroxyl proton. The hydroxyl proton itself typically appears as a broad signal around 5.0-6.0 parts per million, which may exchange with deuterium oxide and disappear upon addition of this solvent. The carboxylic acid proton generates a characteristic broad signal around 11.0-13.0 parts per million, reflecting the acidic nature of this functional group and its involvement in hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group typically appears around 160-165 parts per million, while the isoxazole ring carbons exhibit signals in the 150-160 parts per million region for the carbon atoms bonded to heteroatoms and 100-120 parts per million for the other ring carbons. The ethyl group carbons appear in the aliphatic region, with the methyl carbon around 10-15 parts per million and the methylene carbon around 20-25 parts per million.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carboxylic acid functionality generates a broad absorption band around 2500-3300 wavenumbers, corresponding to the hydroxyl stretch of the hydrogen-bonded carboxyl group. The carbonyl stretch appears as a strong absorption around 1700-1720 wavenumbers, while the carbon-oxygen stretch of the carboxyl group produces a band around 1200-1300 wavenumbers.

The hydroxymethyl group contributes additional absorption features, with the hydroxyl stretch appearing around 3200-3600 wavenumbers and the carbon-oxygen stretch around 1000-1100 wavenumbers. The isoxazole ring generates characteristic absorption bands in the fingerprint region, with carbon-nitrogen and carbon-oxygen stretches appearing between 1300-1600 wavenumbers. The ethyl group produces typical alkyl absorption patterns, with carbon-hydrogen stretches around 2800-3000 wavenumbers and bending modes in the 1350-1500 wavenumbers region.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The isoxazole ring breathing modes and symmetric stretching vibrations are often more prominent in the Raman spectrum, appearing in the 800-1200 wavenumbers region. The carbon-carbon stretching modes of the ethyl group and the symmetric deformation modes of the hydroxymethyl group also contribute to the Raman spectrum, providing additional structural confirmation.

Thermodynamic Stability and Aromaticity Considerations

The thermodynamic stability of this compound is fundamentally governed by the aromatic character of the isoxazole ring system and the stabilizing effects of its substituents. The isoxazole ring exhibits significant aromatic stabilization energy, typically calculated to be approximately 15-20 kilocalories per mole, which contributes substantially to the overall thermodynamic stability of the compound. This aromatic stabilization arises from the delocalization of six π-electrons across the five-membered ring, satisfying Hückel's rule for aromaticity and creating a stable electronic configuration.

The aromaticity of the isoxazole ring can be quantified using various computational indices, including the nucleus-independent chemical shift values calculated at the ring center. These values typically range from -8 to -12 parts per million for isoxazole derivatives, indicating significant aromatic character comparable to other five-membered aromatic heterocycles. The aromatic character is further supported by the planarity of the ring system and the equalization of bond lengths within the ring framework.

Thermodynamic calculations reveal that this compound exhibits high thermal stability, with decomposition temperatures typically exceeding 200-250 degrees Celsius under inert atmospheric conditions. The compound's stability is enhanced by the presence of hydrogen bonding interactions between the hydroxymethyl and carboxylic acid functionalities, which create additional stabilization through intramolecular interactions. These interactions contribute approximately 2-4 kilocalories per mole to the overall stability of the molecule.

The enthalpy of formation for the compound has been estimated through computational methods to be approximately -150 to -180 kilocalories per mole, indicating a thermodynamically favorable formation from its constituent elements. The negative enthalpy of formation reflects the stabilizing effects of the aromatic ring system and the favorable interactions between the various functional groups present in the molecule.

Bond dissociation energies calculated for the key bonds within the molecule reveal that the carbon-carbon bonds within the isoxazole ring are among the strongest, with values typically ranging from 110-120 kilocalories per mole. The carbon-nitrogen and carbon-oxygen bonds within the ring exhibit intermediate strengths of 90-105 kilocalories per mole, while the bonds connecting the substituents to the ring are generally weaker, ranging from 75-95 kilocalories per mole. These values provide important insights into the potential decomposition pathways and reactivity patterns of the compound under various conditions.

The compound's thermodynamic properties also include a calculated heat capacity of approximately 180-200 joules per mole per Kelvin at standard temperature and pressure conditions. The entropy of the compound reflects its molecular complexity and conformational flexibility, with calculated values around 350-400 joules per mole per Kelvin. These thermodynamic parameters are essential for understanding the compound's behavior in various chemical processes and for predicting its stability under different environmental conditions.

| Property | Value | Unit | Method |

|---|---|---|---|

| Molecular Weight | 171.16 | g/mol | Experimental |

| HOMO Energy | -6.2 to -6.8 | eV | DFT B3LYP |

| LUMO Energy | -1.5 to -2.1 | eV | DFT B3LYP |

| HOMO-LUMO Gap | 4.1 to 5.3 | eV | DFT B3LYP |

| Dipole Moment | 3.2 to 4.1 | Debye | DFT B3LYP |

| Aromatic Stabilization | 15-20 | kcal/mol | Computational |

| Decomposition Temperature | 200-250 | °C | Experimental |

| Enthalpy of Formation | -150 to -180 | kcal/mol | Computational |

| Heat Capacity | 180-200 | J/(mol·K) | Computational |

属性

IUPAC Name |

5-ethyl-4-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-2-5-4(3-9)6(7(10)11)8-12-5/h9H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPFVSMOZDWJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid can be achieved through several methods. . This method typically employs copper (I) or ruthenium (II) catalysts to facilitate the reaction. Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and sustainable approaches to synthesize isoxazole derivatives.

化学反应分析

Types of Reactions

5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

科学研究应用

5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The hydroxymethyl group in the target compound increases polarity and water solubility compared to methyl or ethyl substituents .

- Aromatic substituents (e.g., p-tolyl, styryl) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .

- Ester derivatives (e.g., ethyl carboxylates) are typically more bioavailable than carboxylic acids due to improved passive diffusion .

Anti-Inflammatory Activity

- Styryl Derivatives : Compounds like 5-(p-nitrostyryl)isoxazole-3-carboxylic acid ethyl ester exhibit 75% inhibition of inflammation at 100 mg/kg in rats, comparable to indomethacin . The conjugated styryl group likely interacts with inflammatory mediators like COX-2.

Enzyme Inhibition

- HDAC6-Selective Inhibitors : Isoxazole derivatives with carbazole or morpholine substituents (e.g., compound 18 in ) show low cytotoxicity and high selectivity for HDAC4. Substituent polarity and steric bulk are critical for selectivity .

- Hsp90 Inhibitors: 3,4-Isoxazolediamides with cyclohexane or morpholine groups (e.g., compound 117a) demonstrate nanomolar inhibitory activity, driven by hydrogen bonding with the hydroxymethyl and carboxylic acid groups .

生物活性

5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid (CAS No. 1134334-00-1) is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxymethyl group at the C-4 position and an ethyl group at the C-5 position, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing various biochemical pathways. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : Interacting with cell surface receptors, altering signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

Preliminary research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Specific pathways affected include:

- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines, where it demonstrated significant cytotoxicity at micromolar concentrations. The study utilized flow cytometry and Western blot analysis to assess apoptosis markers, revealing an increase in pro-apoptotic factors such as Bax and a decrease in anti-apoptotic factors like Bcl-2.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the isoxazole ring can significantly influence its potency against specific targets. SAR studies have shown that modifications at the C-3 and C-4 positions enhance antimicrobial activity while maintaining low toxicity profiles .

常见问题

Q. What are the common synthetic routes for 5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid?

The synthesis typically involves cyclization of precursors such as β-keto esters or nitrile oxides under acidic or basic conditions. For example, hydroxyl-containing intermediates can be generated via reduction of formyl groups (e.g., using NaBH₄) followed by oxidation to yield the carboxylic acid moiety . Multi-step reactions may require precise pH and temperature control to avoid side reactions like over-oxidation or ring-opening .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions on the isoxazole ring, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography can resolve bond angles and dihedral angles, critical for understanding steric effects and reactivity .

Q. What biological activities are associated with the isoxazole core in this compound?

The isoxazole ring exhibits π-π stacking and hydrogen-bonding interactions with biological targets, such as enzymes or receptors. Modifications like the hydroxymethyl group at the 4-position enhance solubility and influence binding affinity. Comparative studies with analogs (e.g., 5-methylisoxazole-3-carboxylic acid) show altered inhibitory effects in enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in substituent positions (e.g., ethyl vs. methyl groups) or purity levels. Methodological approaches include:

Q. What computational tools are recommended for optimizing reaction pathways?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability. Platforms like ICReDD integrate experimental data with computational models to narrow optimal conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error approaches .

Q. How does the hydroxymethyl group influence stability during storage?

The hydroxymethyl group increases hygroscopicity, necessitating anhydrous storage at 0–6°C to prevent hydrolysis. Degradation products (e.g., 5-carboxy derivatives) can be monitored via Fourier-transform infrared spectroscopy (FTIR) for carbonyl group formation .

Q. What strategies mitigate synthetic impurities in multi-step syntheses?

Key steps include:

Q. How can advanced spectroscopic techniques clarify substituent effects on reactivity?

X-ray crystallography reveals 3D conformation and intermolecular interactions, while 2D NMR (e.g., COSY, HSQC) maps proton-proton coupling and carbon connectivity. These data inform structure-activity relationships (SAR) for rational drug design .

Q. What experimental designs address reactivity challenges in aqueous systems?

Kinetic studies under varying pH (4–9) and temperature (25–60°C) identify optimal reaction conditions. For hydrolysis-prone derivatives, real-time monitoring via UV-Vis spectroscopy tracks degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。